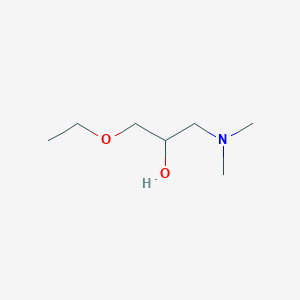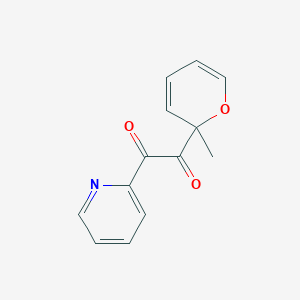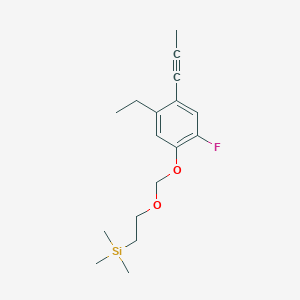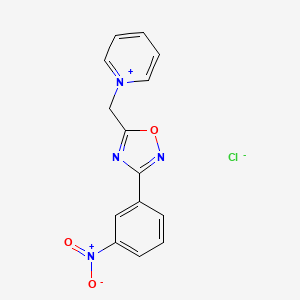
1-(Dimethylamino)-3-ethoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylamino)-3-ethoxypropan-2-ol is an organic compound with a molecular formula of C7H17NO2. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a hydroxyl group attached to a propane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-1-propanol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the dimethylamino group. The resulting intermediate is then reacted with ethanol to introduce the ethoxy group, yielding the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Dimethylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(Dimethylamino)-3-ethoxypropan-2-one.
Reduction: The compound can be reduced to form 1-(Dimethylamino)-3-ethoxypropan-2-amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 1-(Dimethylamino)-3-ethoxypropan-2-one
Reduction: 1-(Dimethylamino)-3-ethoxypropan-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(Dimethylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Dimethylamino)-3-ethoxypropan-2-ol depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. In chemical reactions, the compound’s functional groups participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions.
Vergleich Mit ähnlichen Verbindungen
1-(Dimethylamino)-3-ethoxypropan-2-ol can be compared with other similar compounds, such as:
1-(Dimethylamino)-2-propanol: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(Dimethylamino)-3-methoxypropan-2-ol: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-(Dimethylamino)-3-ethoxybutan-2-ol: Has an additional carbon in the backbone, which can influence its steric properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H17NO2 |
|---|---|
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-4-10-6-7(9)5-8(2)3/h7,9H,4-6H2,1-3H3 |
InChI-Schlüssel |
ZFLHULGZXVBRNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-tert-Butyl 5-methyl 2-(chloromethyl)-1H-benzo[d]imidazole-1,5-dicarboxylate](/img/structure/B13095211.png)










![6-Hydrazinylpyrido[2,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13095280.png)

